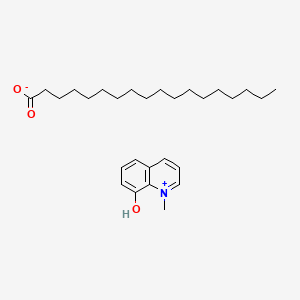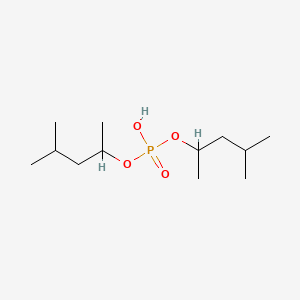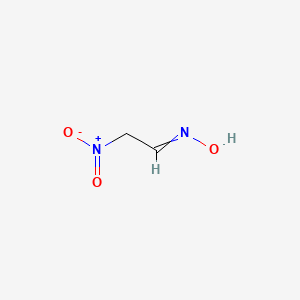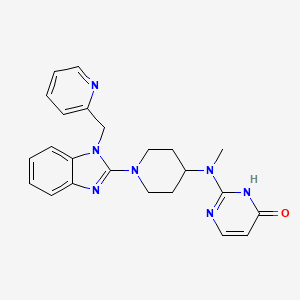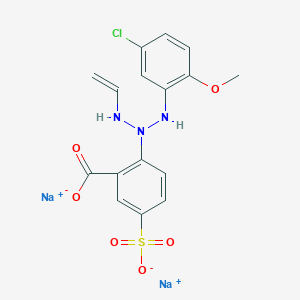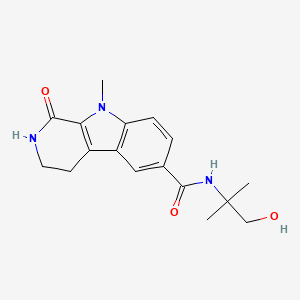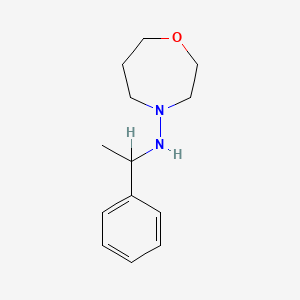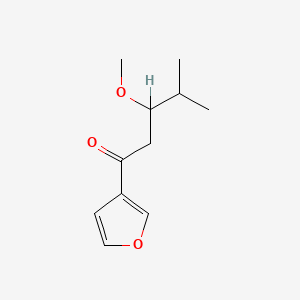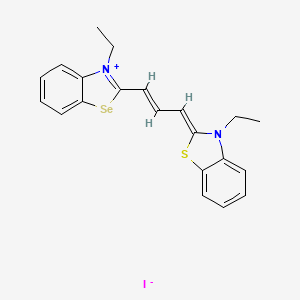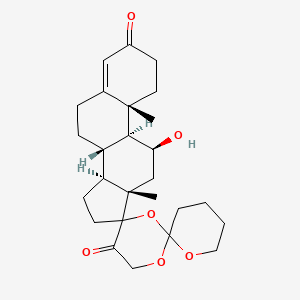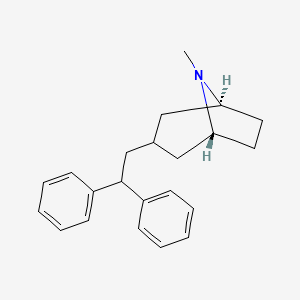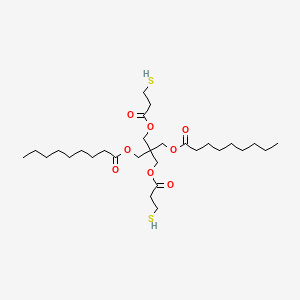
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is a derivative of pregna-4,9(11)-diene-3,20-dione, modified to enhance its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 16alpha, 17, and 21 positions.
Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.
Diene Formation: Formation of the diene system at the 4,9(11) positions.
The reaction conditions often involve the use of strong oxidizing agents, protecting groups, and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route with optimization for cost, yield, and purity. This may include:
Batch Processing: Large-scale batch reactors for controlled synthesis.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous testing for consistency and compliance with pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of the diene system to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated steroids.
Substitution Products: Various functionalized derivatives.
Applications De Recherche Scientifique
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent biological activities. Applications include:
Chemistry: Studying steroid synthesis and reaction mechanisms.
Biology: Investigating the role of corticosteroids in cellular processes.
Medicine: Developing treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceutical products with anti-inflammatory properties.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and mediators.
Immunosuppressive Effects: Suppression of immune cell activation and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Uniqueness
16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is unique due to its specific modifications, which enhance its potency and selectivity for glucocorticoid receptors. This makes it particularly effective in treating conditions requiring strong anti-inflammatory and immunosuppressive actions.
Propriétés
Numéro CAS |
74220-43-2 |
|---|---|
Formule moléculaire |
C23H30O6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18-19,26,28H,4-6,8-9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1 |
Clé InChI |
MHKSVJLDCGZOIC-ZPDKUKPCSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O)O |
SMILES canonique |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


